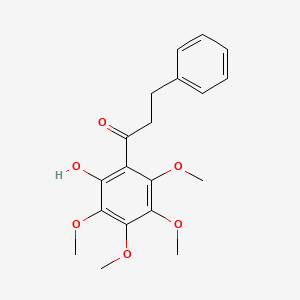
Dihydrokanakugiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrokanakugiol is a dihydrochalcone compound isolated from the plant Lindera lucida . It is known for its unique chemical structure, which includes a hydroxy group and multiple methoxy groups attached to a phenyl ring. The compound’s chemical formula is C19H22O6, and it has a molar mass of 346.379 g·mol−1 .
準備方法
Synthetic Routes and Reaction Conditions: Dihydrokanakugiol can be synthesized through various organic synthesis methods. One common approach involves the use of Grignard reagents, which react with aldehydes or ketones to form the desired product . The reaction typically requires anhydrous conditions and a suitable solvent such as ether to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: Dihydrokanakugiol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl group may yield an alcohol.
科学的研究の応用
Dihydrokanakugiol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
類似化合物との比較
Comparison with Other Similar Compounds: Dihydrokanakugiol is similar to other dihydrochalcones, such as phloretin and nothofagin. its unique combination of hydroxy and methoxy groups distinguishes it from these compounds.
List of Similar Compounds:
- Phloretin
- Nothofagin
- Aspalathin
These compounds share structural similarities but differ in their specific functional groups and biological activities.
特性
| 117842-21-4 | |
分子式 |
C19H22O6 |
分子量 |
346.4 g/mol |
IUPAC名 |
1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C19H22O6/c1-22-16-14(13(20)11-10-12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-9,21H,10-11H2,1-4H3 |
InChIキー |
NTAJFHWMQLZQMI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)

![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
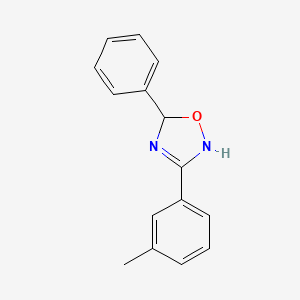
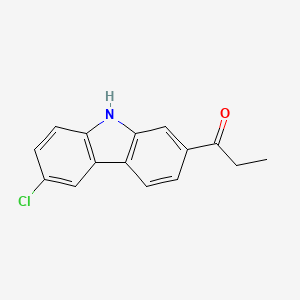
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

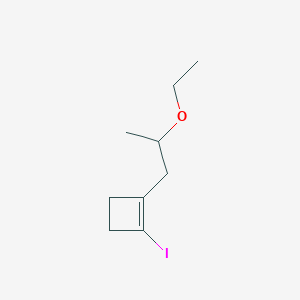

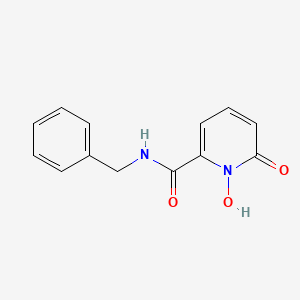
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
